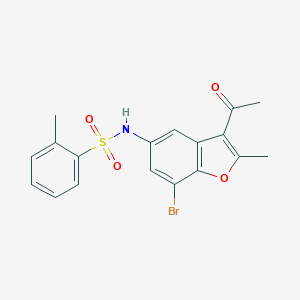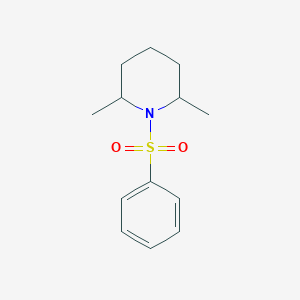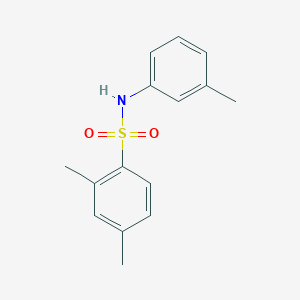![molecular formula C13H18O4S B281806 [(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate, commonly known as HPMS, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a cyclohexane derivative that has a phenyl group and a hydroxyl group attached to it. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of HPMS is not fully understood. However, it is believed to act on the cannabinoid receptors in the brain and spinal cord, which are involved in pain perception and inflammation. HPMS has been found to bind to these receptors and modulate their activity, resulting in the observed physiological effects.
Biochemical and Physiological Effects
HPMS has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis. The compound has also been found to have anti-convulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, HPMS has been shown to have anti-tumor properties, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of using HPMS in lab experiments is its high purity and high yield. The synthesis method has been optimized to yield a product that is free from impurities, making it suitable for use in biological assays. However, one limitation of using HPMS is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on HPMS. One potential avenue is the development of novel analogs of the compound that exhibit improved pharmacological properties. Another direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of HPMS and its potential therapeutic applications.
Conclusion
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate is a promising compound that has been extensively researched for its potential applications in the field of medicine. The compound exhibits various biochemical and physiological effects, making it a potential candidate for drug development. While there are limitations to its use in lab experiments, the future directions for research on HPMS are promising and warrant further investigation.
合成法
The synthesis of HPMS involves the reaction of cyclohexanone with benzene in the presence of a catalyst such as palladium or platinum. The resulting product is then treated with methanesulfonyl chloride to form HPMS. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
HPMS has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit analgesic, anti-inflammatory, and anti-convulsant properties. The compound has also been studied for its potential use in the treatment of neuropathic pain, cancer, and neurodegenerative diseases.
特性
分子式 |
C13H18O4S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC名 |
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-18(15,16)17-12-9-5-6-10-13(12,14)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3/t12-,13-/m0/s1 |
InChIキー |
CYPFGJWHFAOHAA-STQMWFEESA-N |
異性体SMILES |
CS(=O)(=O)O[C@H]1CCCC[C@@]1(C2=CC=CC=C2)O |
SMILES |
CS(=O)(=O)OC1CCCCC1(C2=CC=CC=C2)O |
正規SMILES |
CS(=O)(=O)OC1CCCCC1(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)


![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)


![N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281744.png)
![3-{[(4-Ethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281745.png)
![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)